molecular formula C15H13N5O2S B12038603 2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B12038603
M. Wt: 327.4 g/mol
InChI Key: DNSHYVDZUXICDI-RQZCQDPDSA-N
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Description

2-Methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes a methoxy group, a pyridinyl group, and a triazolyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by reaction with an appropriate aldehyde.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Methoxylation: The methoxy group is introduced via methylation of a phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with a methoxy-substituted benzaldehyde under acidic or basic conditions to form the desired imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of great interest in medicinal chemistry. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-((E)-{[3-(3-pyridinyl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 2-Methoxy-6-((E)-{[3-(3-pyridinyl)-5-ethyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Uniqueness

Compared to similar compounds, 2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the sulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5O2S/c1-22-12-6-2-4-10(13(12)21)9-17-20-14(18-19-15(20)23)11-5-3-7-16-8-11/h2-9,21H,1H3,(H,19,23)/b17-9+

InChI Key

DNSHYVDZUXICDI-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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